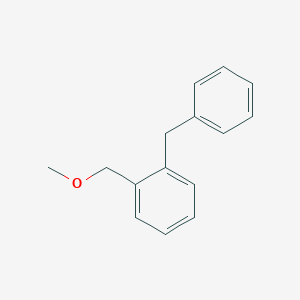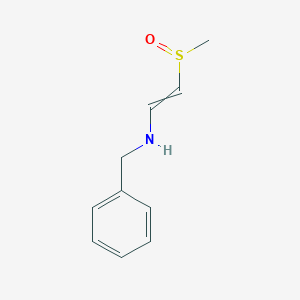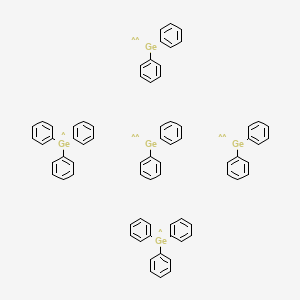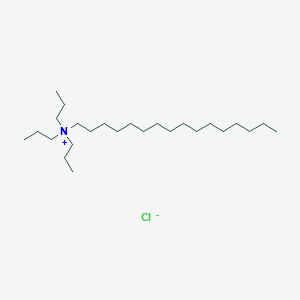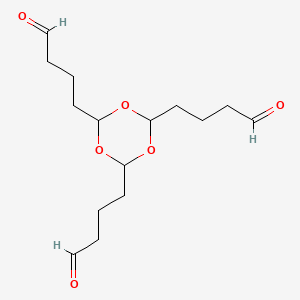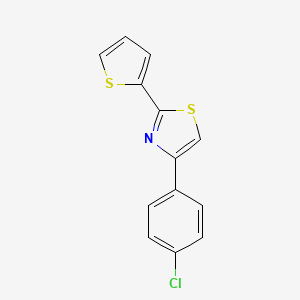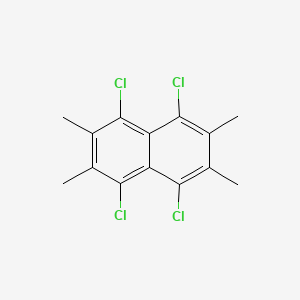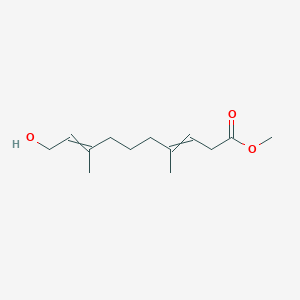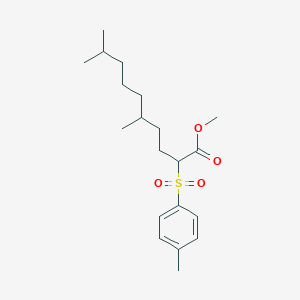![molecular formula C10H24GeSn B14315807 Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane CAS No. 112166-57-1](/img/structure/B14315807.png)
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane is an organometallic compound that contains both germanium and tin atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane typically involves the reaction of trimethylgermane with a stannylated alkene. One common method is the hydrogermylation of 2-methyl-1-(trimethylstannyl)prop-1-ene with trimethylgermane under the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium and tin oxides.
Reduction: Reduction reactions can lead to the formation of germane and stannane derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and tin dioxide.
Reduction: Trimethylgermane and trimethylstannane.
Substitution: Various substituted germanium and tin compounds.
Aplicaciones Científicas De Investigación
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including semiconductors and nanomaterials.
Mecanismo De Acción
The mechanism of action of Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify organic molecules, thereby altering their chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylgermane: Contains germanium but lacks the stannyl group.
Trimethylstannane: Contains tin but lacks the germanium component.
2-Methyl-1-(trimethylstannyl)prop-1-ene: Contains the stannyl group but lacks the germanium component.
Uniqueness
Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane is unique due to the presence of both germanium and tin atoms in its structure. This dual-metal composition imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
112166-57-1 |
|---|---|
Fórmula molecular |
C10H24GeSn |
Peso molecular |
335.64 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-1-trimethylstannylprop-1-enyl)germane |
InChI |
InChI=1S/C7H15Ge.3CH3.Sn/c1-7(2)6-8(3,4)5;;;;/h1-5H3;3*1H3; |
Clave InChI |
LLGGSRNDEOYIQE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C([Ge](C)(C)C)[Sn](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


